molecular formula C16H18Cl2N2O3 B14357392 3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione CAS No. 90815-20-6

3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione

Cat. No.: B14357392
CAS No.: 90815-20-6
M. Wt: 357.2 g/mol
InChI Key: JCWRKTAYSPPPAP-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorophenyl group attached to an imidazolidine-2,4-dione ring, which is further substituted with a heptanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with heptanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the isocyanate group on the carboxyl group of heptanoic acid, followed by cyclization to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
  • 3-(2-(2-Hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione stands out due to its unique combination of a dichlorophenyl group and an imidazolidine-2,4-dione ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90815-20-6

Molecular Formula

C16H18Cl2N2O3

Molecular Weight

357.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione

InChI

InChI=1S/C16H18Cl2N2O3/c1-2-3-4-5-6-14(21)19-10-15(22)20(16(19)23)13-8-11(17)7-12(18)9-13/h7-9H,2-6,10H2,1H3

InChI Key

JCWRKTAYSPPPAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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